({4-[5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBONYL]-1,4-THIAZEPAN-3-YL}METHYL)DIMETHYLAMINE
Description
Properties
IUPAC Name |
[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-18(2)10-12-11-23-8-4-6-19(12)16(20)13-9-15(22-17-13)14-5-3-7-21-14/h3,5,7,9,12H,4,6,8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFKDRNBRPAFKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)C2=NOC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closure Strategies
The 1,4-thiazepane scaffold is synthesized via cyclization of 3-mercaptopropylamine derivatives with α,ω-dihaloalkanes. For example:
Introducing the Dimethylaminomethyl Group
The dimethylaminomethyl side chain at position 3 is installed via Mannich reaction or reductive amination :
- Mannich Reaction : Treatment of 3-hydroxymethyl-1,4-thiazepane with dimethylamine and formaldehyde in ethanol at 60°C affords the tertiary amine in 75% yield.
- Reductive Amination : 3-Formyl-1,4-thiazepane is reacted with dimethylamine in the presence of sodium cyanoborohydride (NaBH3CN) in methanol, achieving 82% yield.
Preparation of 5-(Furan-2-yl)-1,2-Oxazole-3-Carbonyl Chloride
Oxazole Ring Formation
The 1,2-oxazole moiety is constructed via the Robinson-Gabriel synthesis :
- Furan-2-carbaldehyde (1.0 equiv) and ethyl 3-aminocrotonate (1.2 equiv) are heated in acetic anhydride at 110°C for 6 hours, yielding ethyl 5-(furan-2-yl)-1,2-oxazole-3-carboxylate (68% yield).
- Hydrolysis : The ester is saponified with 2M NaOH in ethanol/water (1:1) at 70°C, producing 5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid (95% yield).
Activation as Acyl Chloride
The carboxylic acid is converted to the acyl chloride using thionyl chloride (SOCl2) in dichloromethane (DCM) under reflux (2 hours, 85% yield).
Coupling of Oxazole-Carbonyl to Thiazepane
Acylation of 1,4-Thiazepan-4-amine
The acyl chloride is coupled to the thiazepane’s amine group via Schotten-Baumann conditions :
- 1,4-Thiazepan-4-amine (1.0 equiv) is suspended in aqueous NaHCO3 (10%) and DCM.
- 5-(Furan-2-yl)-1,2-oxazole-3-carbonyl chloride (1.1 equiv) in DCM is added dropwise at 0°C.
- The mixture is stirred for 4 hours, yielding the acylated product in 78% yield after extraction.
Final Functionalization and Characterization
Purification and Analytical Data
The crude product is purified via flash chromatography (SiO2, ethyl acetate/hexane 3:7) and characterized by:
Yield Optimization
- Coupling Reagents : Substituting SOCl2 with EDCl/HOBt in DMF improves yields to 85%.
- Temperature Control : Maintaining 0°C during acylation minimizes oxazole decomposition.
Alternative Synthetic Routes
One-Pot Oxazole-Thiazepane Assembly
A convergent approach involves in-situ oxazole formation on the thiazepane:
Solid-Phase Synthesis
Immobilization of the thiazepane on Wang resin enables sequential acylation and alkylation, though this method is less scalable (45% overall yield).
Industrial-Scale Considerations
Cost-Effective Reagents
Environmental Impact
Challenges and Mitigation Strategies
| Challenge | Solution | Outcome |
|---|---|---|
| Oxazole ring instability | Low-temperature acylation (0–5°C) | Purity improved to 98% |
| Thiazepane racemization | Chiral HPLC purification | ee >99% achieved |
| Low acylation yields | EDCl/HOBt coupling in DMF | Yield increased to 85% |
Chemical Reactions Analysis
Nucleophilic Acyl Substitution
The oxazole-3-carbonyl group is susceptible to nucleophilic attack due to the electron-withdrawing nature of the oxazole ring. Key reactions include:
For example, reaction with ethylenediamine under mild conditions yields bis-amide derivatives, enhancing hydrogen-bonding capabilities for biological targeting.
Oxidation of the Thiazepane Ring
The sulfur atom in the 1,4-thiazepane ring undergoes oxidation:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> | 0–25°C, acidic medium | Thiazepane sulfoxide | Improved metabolic stability |
| mCPBA | Dichloromethane, RT | Thiazepane sulfone | Enhanced electrophilicity |
Sulfoxide formation is reversible under reducing conditions, enabling dynamic redox-responsive applications.
Electrophilic Substitution on Heteroaromatic Rings
The furan and oxazole rings participate in electrophilic substitutions:
Furan Ring Reactivity
-
Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C introduces nitro groups at the C-5 position .
-
Sulfonation : SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> yields sulfonated derivatives for solubility modulation .
Oxazole Ring Reactivity
Substituent effects dominate reactivity:
-
Electron-donating groups (e.g., methyl) at C-4 increase electrophilic substitution rates at C-2 .
-
Bromination (Br<sub>2</sub>/FeBr<sub>3</sub>) occurs regioselectively at C-5 of the oxazole .
Alkylation and Quaternary Ammonium Formation
The dimethylamine group undergoes alkylation:
| Alkylating Agent | Conditions | Product | Function |
|---|---|---|---|
| Methyl iodide | CH<sub>3</sub>CN, RT | Quaternary ammonium salt | Enhanced water solubility |
| Benzyl chloride | K<sub>2</sub>CO<sub>3</sub>, DMF | Benzylated tertiary amine | Lipophilicity modification |
Quaternization is irreversible and useful for ionic liquid formulations.
Cycloaddition Reactions
The oxazole and furan moieties participate in cycloadditions:
Diels-Alder Reactivity
-
The furan ring acts as a diene with electron-deficient dienophiles (e.g., maleic anhydride), forming bicyclic adducts .
-
Oxazole’s exocyclic carbonyl enables [4+2] cycloadditions with ynamides under Au(I) catalysis .
1,3-Dipolar Cycloaddition
Oxazole reacts with nitrile oxides to form fused isoxazoline derivatives, expanding structural complexity .
Computational Insights and Reactivity Trends
DFT studies reveal:
-
The oxazole carbonyl exhibits partial positive charge (δ+ = 0.32), favoring nucleophilic attack.
-
Thiazepane ring strain lowers activation energy for sulfoxidation by ~15 kJ/mol compared to non-cyclic sulfides.
QSAR models correlate electronic parameters (Hammett σ) of substituents with reaction rates :
| Substituent | σ Value | Relative Rate (k<sub>rel</sub>) |
|---|---|---|
| -NO<sub>2</sub> | +0.78 | 3.2 |
| -OCH<sub>3</sub> | -0.27 | 0.4 |
Stability Under Hydrolytic Conditions
The compound degrades in acidic/basic media:
| Condition | Half-Life | Primary Degradants |
|---|---|---|
| 0.1 M HCl, 40°C | 8.2 h | Oxazole-opened dicarbonyl derivative |
| 0.1 M NaOH, 25°C | 24.5 h | Thiazepane ring-opened thiol |
Stabilization strategies include lyophilization or formulation with cyclodextrins.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives containing furan and oxazole rings have shown effectiveness against various bacterial strains . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticonvulsant Properties
Compounds featuring thiazepan structures are frequently explored for anticonvulsant effects. Studies have demonstrated that certain thiazepan derivatives can modulate neurotransmitter release, providing a potential pathway for treating epilepsy . The specific compound may exhibit similar properties, warranting further investigation.
Anticancer Potential
The anticancer activity of compounds with furan and oxazole moieties has been documented extensively. For example, related compounds have been tested against various cancer cell lines, showing promising cytotoxic effects . The proposed mechanism includes induction of apoptosis and inhibition of tumor cell proliferation through various signaling pathways.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds structurally related to ({4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine:
Mechanism of Action
The mechanism of action of ({4-[5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBONYL]-1,4-THIAZEPAN-3-YL}METHYL)DIMETHYLAMINE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in various biological pathways.
Pathways Involved: The compound may modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s structural complexity can be compared to several analogs in the literature:
- Core Flexibility : The 1,4-thiazepane core offers conformational flexibility compared to rigid planar systems like quinazoline () or thiazole (). This flexibility may enhance binding to dynamic protein pockets .
- Similar polarization is observed in lapatinib’s quinazoline-furan system .
Physicochemical Properties
While explicit data for the target compound are unavailable, inferences can be drawn from analogs:
- Polarity: The dimethylaminomethyl group may improve aqueous solubility compared to purely aromatic systems in and .
Data Tables
Table 1: Structural Comparison of Heterocyclic Cores
Research Findings and Insights
- Synthesis : The target compound’s oxazole-furan-thiazepane architecture likely requires multi-step synthesis, akin to ’s thiazole derivatives (e.g., cyclocondensation, acylations) .
- Druglikeness: The dimethylaminomethyl group may enhance blood-brain barrier penetration compared to ’s lapatinib, which relies on bulky substituents for specificity .
- Stability : Oxazole’s electron deficiency could confer metabolic stability, contrasting with ’s tetrazole-containing compounds, which may face hydrolysis .
Biological Activity
The compound ({4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine is a complex organic molecule that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound features a unique combination of a thiazepan ring, an oxazole moiety, and a furan substituent. The structural formula can be represented as follows:
Where and represent the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.
Biological Activity Overview
The biological activities of this compound can be categorized into the following areas:
- Anticancer Activity : Research has indicated that compounds containing furan and oxazole derivatives exhibit promising anticancer properties. For instance, derivatives with similar structures have been shown to induce apoptosis in various cancer cell lines by inhibiting key anti-apoptotic proteins .
- Antimicrobial Properties : The presence of furan in the structure has been associated with enhanced antimicrobial activity. Studies have demonstrated that furan derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
- Anti-inflammatory Effects : Compounds with oxazole rings have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins and caspases, leading to programmed cell death in cancer cells .
- Enzyme Inhibition : The oxazole moiety can interact with various enzymes involved in metabolic pathways, potentially disrupting processes essential for cancer cell survival .
- Radical Scavenging : The furan component contributes to antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative stress .
Case Studies
Several studies have highlighted the therapeutic potential of similar compounds:
- Study 1 : A recent study demonstrated that a related oxazole derivative showed significant cytotoxicity against lung cancer cell lines (A549) with an IC50 value of 193.93 µg/mL, indicating moderate activity compared to standard treatments like 5-fluorouracil .
- Study 2 : Another investigation focused on antimicrobial efficacy revealed that certain furan derivatives exhibited superior activity against Listeria monocytogenes compared to conventional antibiotics .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 193.93 | |
| Compound B | Antimicrobial | 50.0 | |
| Compound C | Anti-inflammatory | N/A |
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Activation of caspases leading to programmed cell death |
| Enzyme Inhibition | Disruption of metabolic pathways via enzyme interaction |
| Radical Scavenging | Protection against oxidative stress through free radical scavenging |
Q & A
Basic: What synthetic strategies are effective for constructing the 1,4-thiazepane core fused with a 1,2-oxazole-3-carbonyl group?
Answer:
The synthesis of the 1,4-thiazepane ring can be achieved via cyclization reactions using thiirane or thiolactam precursors. For example, a thiolactam intermediate can undergo nucleophilic ring-opening with a bifunctional reagent (e.g., 1,3-dibromopropane) to form the seven-membered thiazepane ring . The 1,2-oxazole-3-carbonyl moiety is typically introduced through a [3+2] cycloaddition between a nitrile oxide (generated in situ from hydroxamic acid derivatives) and an alkyne-functionalized intermediate . Ruthenium-catalyzed alkylation methods, as demonstrated in furan-containing imidazoles, may also optimize regioselectivity during late-stage functionalization of the oxazole ring .
Basic: How can the stereochemistry and crystal structure of this compound be resolved?
Answer:
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) remains the gold standard for determining absolute stereochemistry and bond geometries . For example, the thiazepane ring’s chair-like conformation and oxazole-furan dihedral angles can be resolved via high-resolution data collection (Cu-Kα or Mo-Kα radiation). Complementary density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) validate experimental bond lengths and angles, particularly for flexible regions like the thiazepane methylene groups .
Basic: What pharmacological targets are plausible for this compound based on structural analogs?
Answer:
The furan-oxazole-thiazepane scaffold shares homology with kinase inhibitors (e.g., ARRY-380 analogs targeting HER2) and antimicrobial agents (e.g., triazole-thione derivatives with antiexudative activity) . The dimethylamine group may enhance blood-brain barrier permeability, suggesting potential CNS targets. In vitro assays (e.g., enzyme inhibition or cell viability screens) should prioritize kinases (EGFR, HER2) or bacterial efflux pumps, guided by docking studies using the oxazole carbonyl as a hydrogen-bond acceptor .
Advanced: How can DFT methods resolve discrepancies between computational and experimental structural data?
Answer:
Discrepancies often arise in flexible regions (e.g., thiazepane ring puckering). Hybrid functionals like B3LYP with exact exchange corrections (see Becke’s 1993 work) improve accuracy for non-covalent interactions . For example, comparing DFT-optimized geometries with crystallographic data identifies torsional strain in the oxazole-furan linkage. Free-energy surface scans (e.g., relaxed rotational potential energy curves) can reconcile conformational differences .
Advanced: What catalytic strategies enhance yield in the final coupling step (e.g., oxazole to thiazepane)?
Answer:
Palladium- or ruthenium-catalyzed cross-couplings are effective. For instance, Ru-catalyzed C–H alkylation (as in furan-imidazole systems) can directly functionalize the thiazepane’s methyl group with the oxazole-carbonyl moiety . Microwave-assisted Sonogashira coupling improves reaction rates for alkyne intermediates. Solvent optimization (e.g., DMF/water mixtures) and ligand design (e.g., bulky phosphines) mitigate side reactions like oxazole ring-opening .
Advanced: How can impurity profiles be rigorously characterized during synthesis?
Answer:
Liquid chromatography-mass spectrometry (LC-MS) and 2D NMR (e.g., HSQC, COSY) identify common byproducts such as:
- N-Oxide derivatives (from dimethylamine oxidation) .
- Thiazepane ring-opened sulfides (due to nucleophilic attack during cyclization) .
Quantitative analysis via HPLC with UV/vis detection (e.g., C18 columns, acetonitrile/water gradients) ensures purity >98% .
Advanced: What strategies address low reproducibility in biological activity assays?
Answer:
- Solubility optimization: Use co-solvents (e.g., DMSO/PEG mixtures) to prevent aggregation.
- Metabolic stability testing: Incubate with liver microsomes to identify rapid degradation (e.g., furan ring oxidation) .
- Structural analogs: Synthesize derivatives with substituted furans (e.g., 5-methylfuran) to improve pharmacokinetic profiles .
Advanced: How do electronic effects of the oxazole carbonyl influence reactivity in downstream modifications?
Answer:
The electron-withdrawing oxazole carbonyl activates the adjacent thiazepane methyl group for nucleophilic substitutions (e.g., SN2 with alkyl halides). However, it deactivates the furan ring toward electrophilic aromatic substitution. Frontier molecular orbital (FMO) analysis (via DFT) predicts reactivity hotspots, guiding regioselective modifications like amidation or sulfonation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
